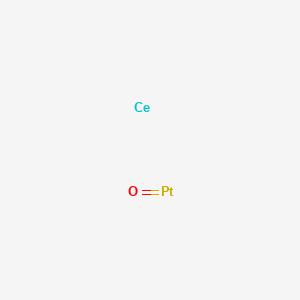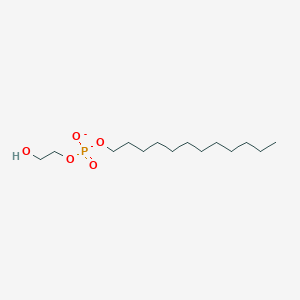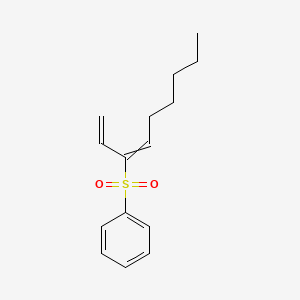
4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- typically involves the condensation of appropriate aldehydes with phenols under acidic or basic conditions. One common method is the reaction of 4-hydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chalcone, which then undergoes cyclization to form the pyranone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group in the pyranone ring can be reduced to form an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4H-Pyran-4-one, 2-(4-formylphenyl)-6-phenyl-, while reduction of the ketone group can produce 4H-Pyran-4-ol, 2-(4-hydroxyphenyl)-6-phenyl-.
Applications De Recherche Scientifique
4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as an anti-inflammatory and antioxidant agent.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- exerts its effects involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The phenyl groups can participate in π-π interactions with aromatic amino acids, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Pyran-4-one: Lacks the phenyl groups, resulting in different chemical properties.
2-(4-Hydroxyphenyl)-4H-pyran-4-one: Similar structure but with only one phenyl group.
6-Phenyl-4H-pyran-4-one: Similar structure but with the phenyl group at a different position.
Uniqueness
4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- is unique due to the presence of both phenyl groups, which can enhance its stability and reactivity
Propriétés
Numéro CAS |
153779-69-2 |
|---|---|
Formule moléculaire |
C17H12O3 |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)-6-phenylpyran-4-one |
InChI |
InChI=1S/C17H12O3/c18-14-8-6-13(7-9-14)17-11-15(19)10-16(20-17)12-4-2-1-3-5-12/h1-11,18H |
Clé InChI |
SHHWGGWCQIAUAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


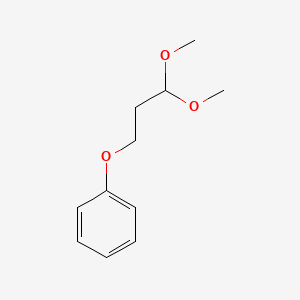
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
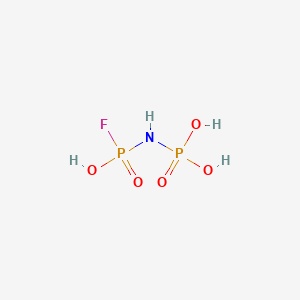
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-](/img/structure/B14267340.png)
![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)
![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)

